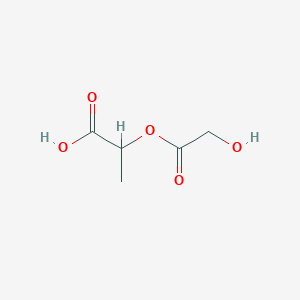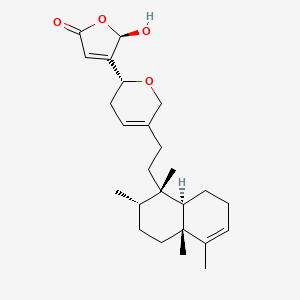
Sodium 4-aminobutyrate
Übersicht
Beschreibung
Sodium 4-aminobutyrate, also known as γ-Aminobutyric acid (GABA), is the chief inhibitory neurotransmitter in the developmentally mature mammalian central nervous system . Its principal role is reducing neuronal excitability throughout the nervous system . It is also known to regulate the immune system .
Synthesis Analysis
The enzymatic synthesis of nylon precursors by 4-aminobutyrate aminotransferase and 6-oxohexanoate dehydrogenase has been studied . 4-Aminobutyrate aminotransferase was utilized to mediate the reactions between 6-aminocaproic acid and the intermediate 6-oxohexanoic acid with the aid of pyridoxal 5’-phosphate and amine donor/acceptor . The optimum condition resulted in 78% yield for the reaction from 6-oxohexanoic acid to 6-aminocaproic acid .
Molecular Structure Analysis
Structural analysis on the active site of the 4-aminobutyrate aminotransferase docked with a range of amine donors implicates the optimal donor is glutamate . This suggests enzyme engineering possibilities for more readily available donors to facilitate the industrial application of the process .
Chemical Reactions Analysis
4-Aminobutyrate aminotransferase helps facilitate a reaction that moves an amine group from GABA to 2-oxoglutarate, and a ketone group from 2-oxoglutarate to GABA . This produces succinate semialdehyde and L-glutamate .
Physical And Chemical Properties Analysis
Sodium 4-aminobutyrate has a molecular formula of C4H8NNaO2 and a molecular weight of 125.10 . It has a melting point of 271 °C .
Wissenschaftliche Forschungsanwendungen
Nutritional Management in Urea Cycle Disorders
Sodium 4-aminobutyrate, specifically sodium phenylbutyrate, plays a role in the nutritional management of urea cycle disorders. It helps create alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidneys, forming phenylacetylglutamine, which is then excreted in the urine. This therapy can influence the metabolism of branched-chain amino acids in patients, which has implications for protein restriction and amino acid supplementation (Scaglia, 2010).
Cystic Fibrosis Treatment
Sodium 4-phenylbutyrate (Buphenyl, 4PBA) has been used in clinical trials for cystic fibrosis patients. It has shown potential in inducing epithelial CFTR function in individuals homozygous for deltaF508-CFTR, a genetic mutation associated with cystic fibrosis. This suggests its role in partially restoring CFTR function and improving symptoms in cystic fibrosis patients (Rubenstein & Zeitlin, 1998).
Treatment in Sickle Cell Anemia
Sodium 4-phenylbutyrate has been observed to increase fetal hemoglobin (HbF) production in sickle cell anemia patients. This was evident from a study where subjects treated with this compound showed a rapid increase in F-reticulocytes and HbF levels. This suggests its potential use in managing sickle cell disease (Dover, Brusilow, & Charache, 1994).
Impact on Branched-Chain Amino Acids
Treatment with sodium phenylbutyrate can result in lower plasma levels of branched-chain amino acids (BCAAs) in patients with urea cycle disorders. This effect is specific to BCAAs, as levels of other essential amino acids are not altered by its use. Monitoring plasma BCAA levels is important in patients treated with sodium phenylbutyrate, as they are at increased risk for BCAA deficiency (Burrage et al., 2014).
Fibromyalgia Management
Sodium oxybate, derived from sodium 4-aminobutyrate, has shown efficacy in reducing pain, fatigue, and sleep disturbance in fibromyalgia patients. It resulted in significant improvements in functionality, indicating its potential as a treatment option for fibromyalgia (Russell et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;4-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGIKHNOXNRIHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CN.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-12-2 (Parent) | |
| Record name | Sodium gamma-aminobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90216299 | |
| Record name | Sodium 4-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-aminobutyrate | |
CAS RN |
6610-05-5 | |
| Record name | Sodium gamma-aminobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-aminobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-aminobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GAMMA-AMINOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y800S030EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



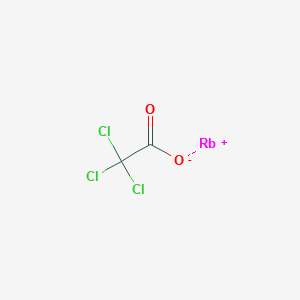

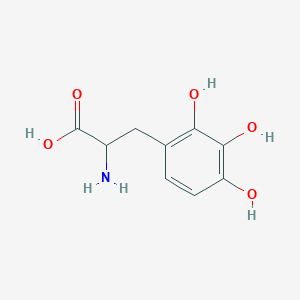
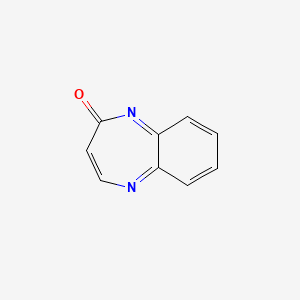


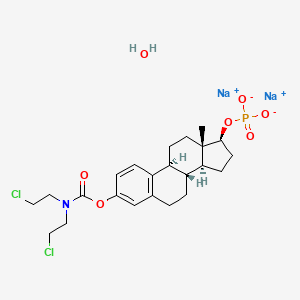
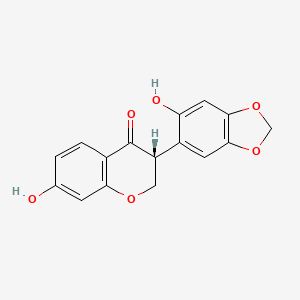
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)
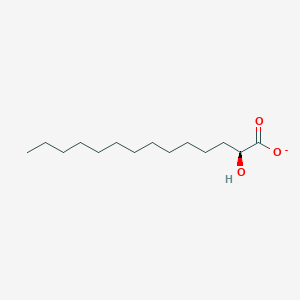
![4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol](/img/structure/B1260890.png)
